molecular formula C12H24N2O3 B6261099 tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate CAS No. 1461708-23-5

tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate

Cat. No. B6261099
CAS RN: 1461708-23-5
M. Wt: 244.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate” is a chemical compound with the molecular formula C12H24N2O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of carbamates, such as “tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate”, can be achieved through various methods. One common method involves a three-component coupling of amines, carbon dioxide, and halides . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This reaction system does not require the addition of metal complex catalysts or metal salt additives .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate” consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate” include a molecular weight of 244.33 . Other properties such as boiling point and storage conditions are not specified .

Safety and Hazards

While specific safety and hazard information for “tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate” is not available, general safety measures for handling carbamates include avoiding dust formation, ingestion, and inhalation . Personal protective equipment and adequate ventilation are recommended .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with ethyl isocyanatoacetate, followed by the addition of methyl isobutyryl chloride and ammonia.", "Starting Materials": [ "tert-butyl N-(2-hydroxyethyl)carbamate", "ethyl isocyanatoacetate", "methyl isobutyryl chloride", "ammonia" ], "Reaction": [ "Step 1: tert-butyl N-(2-hydroxyethyl)carbamate is reacted with ethyl isocyanatoacetate in the presence of a base such as triethylamine to form tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate.", "Step 2: The resulting product from step 1 is then reacted with methyl isobutyryl chloride in the presence of a base such as triethylamine to form tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)-N-methylcarbamate.", "Step 3: Finally, ammonia is added to the reaction mixture to remove the methyl group and form tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate." ] }

CAS RN

1461708-23-5

Product Name

tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.